

Initial Safety Profile of Edp-305 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Edp-305

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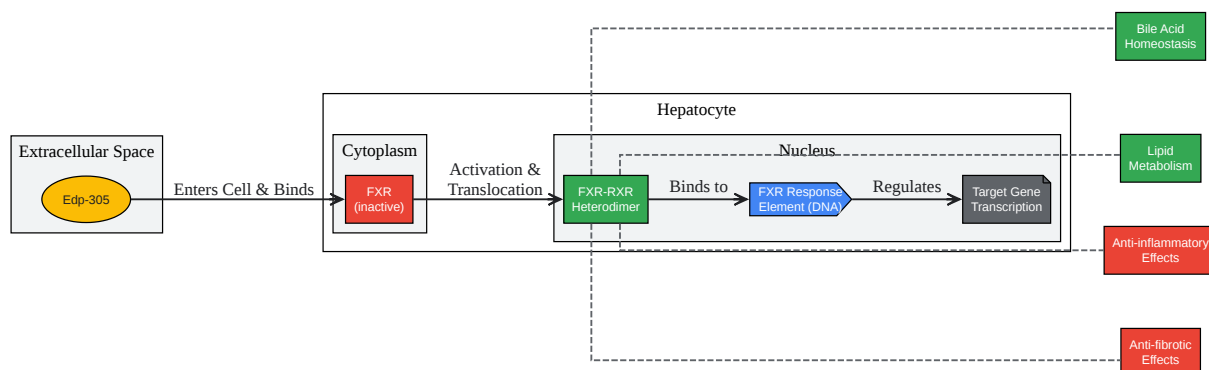
Introduction

Edp-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these chronic liver diseases.[1][2] This technical guide provides a comprehensive summary of the initial safety and efficacy profile of **Edp-305** as determined in various preclinical animal models, based on publicly available data.

Core Mechanism of Action: FXR Agonism

Edp-305 functions by activating FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[3] FXR activation plays a crucial role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid and lipoprotein metabolism, inflammation, and fibrosis.[1][2] In preclinical studies, **Edp-305** demonstrated a potent ability to modulate these pathways, leading to hepatoprotective effects.[2] It is characterized by its high selectivity for FXR with minimal cross-reactivity with other nuclear receptors like TGR5.[4][5][6]

Below is a simplified representation of the FXR signaling pathway activated by **Edp-305**.



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Caption: Simplified signaling pathway of **Edp-305** as an FXR agonist.

Preclinical Safety and Tolerability in Animal Models

Across multiple reported studies in mice and rats, **Edp-305** was generally described as well-tolerated at therapeutic doses.

General Observations:

- In a murine model of steatohepatitis (methionine and choline-deficient diet), oral gavage treatment with **Edp-305** at doses of 10 mg/kg and 30 mg/kg did not result in apparent adverse effects or weight loss.[4]
- Similarly, in the BALB/c.Mdr2^{-/-} mouse model of biliary fibrosis, **Edp-305** was well tolerated at both 10 mg/kg and 30 mg/kg doses, with no reported weight loss or other drug-related toxicity events.[5]

- In a rat model of Nonalcoholic Steatohepatitis (NASH) cirrhosis (CDAHFD-fed), **Edp-305** was well tolerated, as indicated by no change in body weight compared to the vehicle control group.[\[7\]](#)

Quantitative Safety Data: Detailed quantitative toxicology data such as LD50 or NOAELs from dedicated toxicology studies are not extensively reported in the reviewed literature. The focus of the available publications is primarily on the efficacy of the compound in disease models.

Efficacy in Animal Models of Liver Disease

Edp-305 has demonstrated significant efficacy in reducing liver injury, fibrosis, and steatosis in a variety of animal models.

Anti-Fibrotic and Hepatoprotective Effects

Table 1: Summary of **Edp-305** Efficacy in Rodent Models of Liver Fibrosis

Animal Model	Dosing Regimen	Key Efficacy Endpoints	Outcome
BALB/c.Mdr2-/- Mouse (Biliary Fibrosis)	10 mg/kg/day & 30 mg/kg/day for 6 weeks	Serum Transaminases, Portal Pressure, Collagen Deposition	- Up to 53% reduction in serum transaminases.- Decreased portal pressure.- Up to 39% decrease in collagen deposition at the high dose.[4][6]
MCD-fed Mouse (Steatohepatitis)	10 mg/kg/day & 30 mg/kg/day for 4 weeks	Serum ALT, Collagen Deposition	- 62% reduction in serum ALT.- Over 80% reduction in collagen deposition.[4][6]
CDAHFD-fed Rat (NASH Cirrhosis)	30 mg/kg/day for 8 weeks	Serum ALT, Fibrosis (Sirius Red staining, Hydroxyproline levels), Gene Expression	- Decreased serum ALT.- Reduced fibrosis progression.- Decreased expression of Col1A1.[7]
BDL Rat (Biliary Fibrosis)	10 mg/kg/day & 30 mg/kg/day for 17-18 days	Collagen Proportional Area (CPA), Hydroxyproline levels	- Dose-dependent reduction in CPA.- Significant reduction in hydroxyproline levels at the high dose.[8]

Effects on NASH Phenotype

Table 2: Summary of **Edp-305** Efficacy in Rodent Models of NASH

Animal Model	Dosing Regimen	Key Efficacy Endpoints	Outcome
STAM™ Mouse (Streptozotocin-High Fat Diet)	3 mg/kg/day & 10 mg/kg/day for 4 weeks	Hepatocyte Ballooning Score, NAFLD Activity Score (NAS)	- Significantly lower hepatocyte ballooning scores.- Significant reduction in total NAS. [2][9]
DIN Mouse (Dietary Induced NASH)	10 mg/kg/day & 30 mg/kg/day for 10 weeks	Hepatocyte Ballooning, NAS, Hepatic Steatosis, Dyslipidemia	- Significantly decreased hepatocyte ballooning and NAS.- Significantly attenuated hepatic steatosis and dyslipidemia.[2][10]

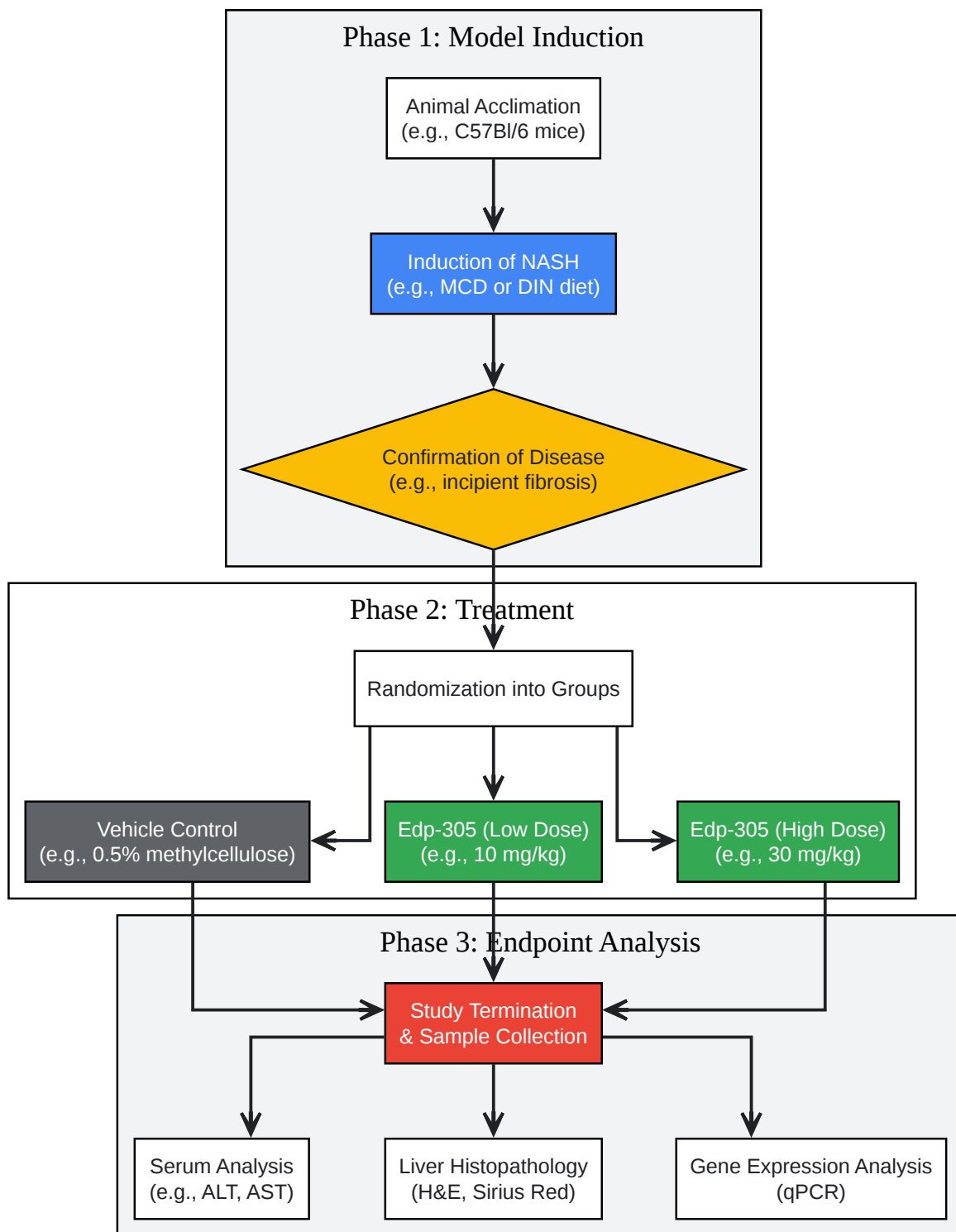
Experimental Protocols

General Animal Husbandry

All animal experiments cited were conducted in accordance with institutional guidelines for animal care and use.[2][4] Animals were typically housed with a 12-hour light-dark cycle and had ad libitum access to water and a standard chow diet unless otherwise specified by the disease model protocol.[4]

Disease Model Induction and Treatment Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of **Edp-305** in a diet-induced animal model of NASH.



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Caption: Generalized experimental workflow for **Edp-305** evaluation in NASH models.

Specific Methodologies

- BALB/c.Mdr2^{-/-} Mouse Model: These mice spontaneously develop biliary fibrosis. Treatment with **Edp-305** or vehicle was initiated at 6 weeks of age, a time when advanced liver fibrosis is already established, and continued for 6 weeks.[4][5]
- Methionine and Choline-Deficient (MCD) Diet Model: C57Bl/6 mice were fed an MCD diet to induce steatohepatitis. Four-week oral gavage treatment with **Edp-305**, obeticholic acid (OCA), or vehicle was started after 4 weeks on the MCD diet, at the stage of incipient perisinusoidal fibrosis.[4][5]
- Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) Rat Model: Male Wistar rats were fed a CDAHFD for 12 weeks to induce NASH cirrhosis. Animals were randomized to receive **Edp-305** (30mg/kg) or vehicle starting at week 5.[7]
- Drug Administration: In the cited studies, **Edp-305** was administered via oral gavage. The vehicle was typically 0.5% methylcellulose.[7]

Conclusion

The initial preclinical data for **Edp-305** in various rodent models of liver disease consistently demonstrate its potent efficacy in reducing liver injury, steatosis, and fibrosis. The compound was reported to be well-tolerated at effective doses in these disease models. These promising preclinical findings supported the clinical evaluation of **Edp-305** for the treatment of fibrotic liver diseases, including NASH and PBC.[4][6] However, it should be noted that a phase II clinical trial in patients with NASH, while meeting its primary endpoint of reducing ALT levels, also showed a dose-dependent increase in pruritus, a known side effect of some FXR agonists.[11] This highlights the importance of careful dose selection and safety monitoring in the clinical development of this class of drugs. The preclinical animal data provided a strong rationale for its development, showcasing a favorable safety and efficacy profile in non-human subjects.

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- To cite this document: BenchChem. [Initial Safety Profile of Edp-305 in Animal Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15573276#initial-safety-profile-of-edp-305-in-animal-models>]

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